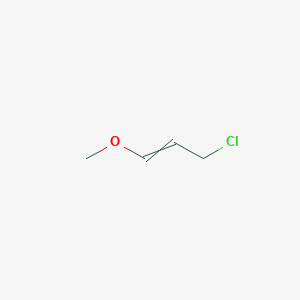
3-Chloro-1-methoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methoxyprop-1-ene is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a chloro and a methoxy group attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-methoxyprop-1-ene can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the chlorination of 3-methoxypropene. This process requires careful control of reaction conditions, including temperature and pressure, to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methoxyprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form 3-methoxyprop-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-methoxypropene.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Substitution: 3-Methoxyprop-1-ol.
Elimination: 3-Methoxypropene.
Addition: 1,2-Dibromo-3-chloro-1-methoxypropane.
Scientific Research Applications
3-Chloro-1-methoxyprop-1-ene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxyprop-1-ene involves its reactivity with nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can stabilize carbocation intermediates, facilitating various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-propene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxypropene: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.
1-Chloro-2-methoxypropane: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Chloro-1-methoxyprop-1-ene is unique due to the presence of both a chloro and a methoxy group on a propene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
80986-54-5 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
3-chloro-1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H7ClO/c1-6-4-2-3-5/h2,4H,3H2,1H3 |
InChI Key |
JDKKBMPFXNGAEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















